![molecular formula C9H8N4O2 B2392072 Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate CAS No. 1697344-99-2](/img/structure/B2392072.png)
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
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Overview
Description
“Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate” is a chemical compound. Its IUPAC name is methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was reported, which features an efficient construction of the triazole ring under flow conditions . Another study reported the synthesis of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, studies have reported on the chemical reactions of related compounds .Mechanism of Action
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a complex compound that has been studied for its potential anticancer properties Similar compounds have been found to target cancer cells, specifically ovarian cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets by binding to specific sites, thereby inhibiting the proliferation of cancer cells
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to cell proliferation and apoptosis
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
This compound and similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . They inhibit the proliferation of these cells and induce apoptosis . .
Advantages and Limitations for Lab Experiments
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high binding affinity for enzymes. This makes it an ideal tool for studying enzyme activity in vitro. However, this compound has some limitations as well. It is not as specific as other inhibitors, and it can also bind to other proteins, which can lead to off-target effects.
Future Directions
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has potential for use in a variety of scientific research applications. It could be used to study the activity of enzymes in metabolic pathways, as well as other proteins involved in cellular processes. It could also be used to study the effects of inhibitors on biochemical pathways. Additionally, this compound could be used to develop new drugs or drug delivery systems, as it has a high binding affinity for enzymes and other proteins. Finally, this compound could be used to study the effects of environmental toxins on biochemical pathways, as it has been shown to inhibit the activity of enzymes involved in metabolic pathways.
Synthesis Methods
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can be synthesized by the reaction of isonicotinic acid with sodium azide in the presence of a base such as sodium hydroxide. This reaction produces a white solid that can be purified by recrystallization or column chromatography. The yields of the reaction are typically high, making it an efficient and cost-effective method for producing this compound.
Scientific Research Applications
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has been used in scientific research as a biochemical tool to investigate the structure and function of enzymes. It has been used to study the activity of enzymes involved in metabolic pathways, such as the cytochrome P450 system. This compound can also be used to study the activity of other proteins, such as the activity of transcription factors.
Biochemical Analysis
Biochemical Properties
It is known that the triazole moiety in the compound actively contributes to binding to the active site of enzymes . This suggests that Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
Preliminary studies suggest that triazole hybrids, which include compounds similar to this compound, exhibit cytotoxic activities against certain tumor cell lines . This indicates that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPCUOMAHEMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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